tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Molecular Architecture and Functional Groups

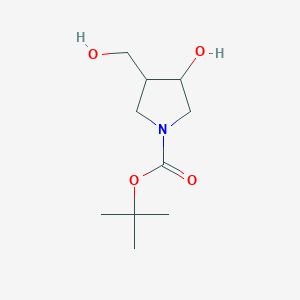

The molecular formula of tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is C₁₀H₁₉NO₄ , with a molar mass of 217.27 g/mol . The pyrrolidine ring serves as the scaffold, with substituents at positions 1, 3, and 4 (Figure 1):

- Position 1 : A Boc group (tert-butoxycarbonyl), which acts as a protective moiety for amines during synthetic processes.

- Position 3 : A hydroxyl (-OH) group, contributing to hydrogen-bonding interactions and solubility in polar solvents.

- Position 4 : A hydroxymethyl (-CH₂OH) group, enabling esterification or glycosylation reactions.

The Boc group’s steric bulk and electron-withdrawing properties stabilize the molecule against nucleophilic attack, while the hydroxyl and hydroxymethyl groups offer sites for derivatization. X-ray crystallography of analogous pyrrolidine derivatives reveals that substituents at positions 3 and 4 induce distinct ring puckering modes, which are critical for intermolecular interactions.

Stereochemical Configuration

The compound exhibits two chiral centers at positions 3 and 4 of the pyrrolidine ring, yielding four possible stereoisomers. The (3R,4R) and (3S,4S) enantiomers are most frequently synthesized and characterized, as evidenced by their prevalence in proteomics research. For example:

- The (3R,4R) configuration is associated with enhanced binding affinity in enzyme-substrate complexes due to optimal spatial alignment of functional groups.

- The (3S,4S) enantiomer, while less common, has been isolated via asymmetric synthesis using chiral catalysts or enzymatic resolution.

Stereochemical assignments are typically confirmed via NMR spectroscopy, circular dichroism, or X-ray diffraction. In the (3R,4R) isomer, the hydroxyl and hydroxymethyl groups adopt a cis orientation, fostering intramolecular hydrogen bonding that stabilizes the Cγ-endo puckered conformation. This contrasts with the (3S,4S) form, where steric clashes between substituents may favor alternative conformations.

Diastereomers and Enantiomers

The compound’s four stereoisomers comprise two enantiomeric pairs:

- (3R,4R) and (3S,4S) (enantiomers)

- (3R,4S) and (3S,4R) (enantiomers)

Diastereomeric relationships exist between non-mirror-image isomers (e.g., (3R,4R) vs. (3R,4S) ). Chromatographic separation of these diastereomers is achievable using chiral stationary phases, as demonstrated for related pyrrolidine derivatives. The (3R,4R) isomer is often preferred in peptide synthesis due to its structural resemblance to 4(R)-hydroxyproline, a collagen-stabilizing amino acid.

Table 1: Physicochemical Properties of Stereoisomers

| Stereoisomer | Specific Rotation [α]D²⁵ | Melting Point (°C) |

|---|---|---|

| (3R,4R) | +24.5 (c 1.0, CHCl₃) | Oil |

| (3S,4S) | -24.3 (c 1.0, CHCl₃) | Oil |

Conformational Flexibility and Puckering Effects

The pyrrolidine ring adopts distinct puckered conformations influenced by substituents and stereochemistry:

- Cγ-endo (exo) : The C4 atom lies above the ring plane, observed in (3R,4R) isomers with cis-hydroxyl/hydroxymethyl groups.

- Cγ-exo (endo) : The C4 atom lies below the plane, favored in (3S,4S) configurations due to steric hindrance.

The tert-butyl group at position 1 exerts a steric "gauche effect," stabilizing the Cγ-endo conformation in (3R,4R) isomers by minimizing nonbonded interactions. Molecular dynamics simulations of analogous hydroxyproline derivatives demonstrate that ring puckering modulates backbone dihedral angles (φ/ψ), impacting tertiary structure in peptides. For instance, the Cγ-endo pucker in (3R,4R) -configured derivatives mimics collagen’s polyproline II helix, facilitating triple-helix stabilization.

Conformational Energy Landscape :

Substituent electronegativity further modulates puckering: electron-withdrawing groups (e.g., -OH) at C3 increase Cγ-endo prevalence, while bulky groups (e.g., -CH₂OH) at C4 favor Cγ-exo . This dynamic equilibrium enables the compound to adapt its conformation during biological interactions, such as enzyme binding.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWKRUNXOFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol

One documented route involves the synthesis starting from (3R,4R)-1-benzyl-4-hydroxy-3-pyrrolidinemethanol:

- Step 1: Protection of the amine by reaction with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.

- Step 2: Removal of the benzyl protecting group (if present) via catalytic hydrogenation or other deprotection methods, yielding the free hydroxy and hydroxymethyl groups on the pyrrolidine ring.

- Step 3: Purification by standard chromatographic techniques to isolate this compound in high purity.

This method ensures stereochemical integrity and allows for scale-up in research and industrial settings.

Boc Protection Reaction Conditions

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).

- Solvent: Commonly dichloromethane or tetrahydrofuran.

- Temperature: Typically 0°C to room temperature.

- Reaction Time: Several hours until completion, monitored by TLC or HPLC.

This reaction selectively protects the nitrogen without affecting the hydroxy groups, facilitating further synthetic manipulations.

Alternative Routes and Intermediates

- Use of tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate intermediates for subsequent substitution reactions to introduce hydroxymethyl groups has been reported in related pyrrolidine syntheses, which may be adapted for this compound.

- Oxidation and reduction steps using reagents such as Dess-Martin periodinane in dichloromethane have been applied in related pyrrolidine derivatives to modify hydroxyl functionalities.

Preparation Protocol Summary Table

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, base, DCM, 0°C–RT | Protect pyrrolidine nitrogen as Boc carbamate |

| 2 | Deprotection (if needed) | Catalytic hydrogenation or acid treatment | Remove benzyl or other protecting groups |

| 3 | Functional group modification | Oxidation/reduction (e.g., Dess-Martin periodinane) | Introduce or adjust hydroxy/hydroxymethyl groups |

| 4 | Purification | Chromatography, crystallization | Obtain pure this compound |

Research Findings and Notes

- The Boc protection strategy is widely used due to its mild conditions and compatibility with sensitive hydroxyl groups.

- Stereochemical control during synthesis is crucial, as the biological and chemical properties depend on the (3R,4R) or (3S,4S) configuration.

- The compound is stable under storage at 2–8°C in a dry environment, maintaining purity and reactivity.

- Physical methods such as vortexing, ultrasound, or gentle heating assist in dissolving the compound during formulation preparation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound is of interest in drug design due to its unique stereochemistry and functional groups. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research has indicated that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, making it a potential candidate for treating bacterial infections.

- Enzyme Inhibition : Interaction studies show binding affinities with enzymes involved in metabolic pathways, which could be relevant for drug metabolism and pharmacokinetics .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including:

- Formation of Derivatives : The hydroxymethyl group can be further modified to create derivatives with enhanced properties or activities.

- Chiral Synthesis : As a chiral compound, it can be utilized in asymmetric synthesis to produce other chiral compounds, which are crucial in pharmaceuticals.

Case Study 1: Enzyme Interaction Studies

A study focused on the binding interactions of this compound with cytochrome P450 enzymes revealed significant potential for modulating drug metabolism. Molecular docking simulations indicated strong binding affinities, suggesting that this compound could influence the metabolic pathways of various drugs.

Case Study 2: Antimicrobial Screening

In a preliminary screening for antimicrobial activity, this compound demonstrated efficacy against several strains of bacteria. The results indicated that the compound could inhibit bacterial growth at relatively low concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is part of a broader family of tert-butyl pyrrolidine carboxylates, which differ in substituents and stereochemistry. Below is a comparative analysis:

Key Differences and Implications

Hydrophilicity vs. Lipophilicity: The dual hydroxymethyl groups in tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (logP ~-0.2) improve aqueous solubility compared to the monohydroxymethyl parent compound (logP ~0.5) but may reduce blood-brain barrier penetration . Fluorinated derivatives (e.g., 4-fluoro-substituted) exhibit higher logP values (~1.2–1.8), balancing solubility and membrane permeability for CNS applications .

Stereochemical Influence :

- The (3R,4R) configuration in the parent compound is critical for binding to enzymes like autotaxin (ATX), whereas (3S,4R) isomers show reduced activity .

Functional Group Reactivity: Hydroxyl and hydroxymethyl groups enable facile derivatization (e.g., Mitsunobu reactions, esterifications) . Aromatic substituents (e.g., phenyl in A527903) enhance π-π stacking in receptor binding but reduce synthetic flexibility .

Research Findings

- Enzyme Inhibition : The parent compound’s hydroxyl groups participate in hydrogen bonding with ATX’s catalytic zinc ion, achieving IC₅₀ values <100 nM in preclinical models .

- Metabolic Stability : Fluorinated analogs demonstrate >50% higher plasma stability in rodent studies due to resistance to oxidative metabolism .

- Synthetic Utility : Cyclization of bis-hydroxymethyl precursors (e.g., Scheme 45 in ) yields spirocyclic frameworks with >90% enantiomeric excess, critical for chiral drug development .

Biological Activity

tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinecarboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinecarboxylate

- Molecular Formula : C10H19NO4

- CAS Number : 849935-87-1

- Molecular Weight : 217.26 g/mol

- Structure : The compound features a pyrrolidine ring with hydroxymethyl and hydroxy groups, contributing to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural components that may interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators in metabolic pathways.

In Vitro Studies

Recent studies have highlighted the potential of this compound in various biological assays:

-

Enzyme Inhibition :

- It has been shown to inhibit certain enzymes involved in metabolic processes, which can be beneficial in conditions like obesity and diabetes by modulating metabolic pathways.

- For example, studies focusing on related compounds have indicated competitive inhibition mechanisms against enzymes such as monoacylglycerol lipase (MAGL) .

-

Antiproliferative Activity :

- Compounds structurally similar to tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Notably, IC50 values for related compounds have been reported in the range of 19.9 to 75.3 µM against human breast and ovarian cancer cells .

Case Study 1: Cancer Cell Line Testing

A study investigated the effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that compounds with hydroxymethyl substitutions exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cells. The IC50 values ranged from 31.5 to 43.9 µM, highlighting the potential for further development of these compounds as therapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 31.5 |

| Compound B | OVCAR-3 | 43.9 |

Case Study 2: Enzyme Modulation

In another investigation, the modulation of MAGL by similar pyrrolidine derivatives was assessed. The findings suggested that these compounds could serve as reversible inhibitors, with implications for the treatment of pain and inflammation through endocannabinoid system modulation.

Q & A

Q. Methodological

- Storage : Under inert gas (N2/Ar) at –20°C in desiccated containers.

- Reaction Conditions : Use anhydrous solvents (e.g., THF, CH2Cl2) and molecular sieves for moisture-sensitive steps.

- Protection : Employ temporary silyl ethers (e.g., TBS or TBDMS) for hydroxyl groups during multi-step syntheses .

How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

Advanced

Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., chains, rings). Software like Mercury (CCDC) or CrystalExplorer visualizes interactions, while SHELX refines bond lengths and angles . For polymorph studies, variable-temperature XRD and Hirshfeld surface analysis quantify interaction robustness .

What strategies optimize yield in multi-step syntheses involving this compound?

Q. Methodological

- Step Efficiency : Combine protection/deprotection steps (e.g., Boc-group retention during functionalization ).

- Catalysis : Use Pd-mediated cross-coupling or enzymatic catalysis for stereospecific transformations.

- Workflow : Implement flow chemistry for intermediates prone to degradation under prolonged reaction times .

How do substituents (e.g., fluorination) impact the compound’s reactivity and biological activity?

Advanced

Fluorination at the 4-position (e.g., tert-butyl 4-fluoro derivatives) enhances metabolic stability and bioavailability by reducing oxidative degradation. Computational docking studies (AutoDock, Schrödinger) correlate substituent effects with target binding, as seen in analogs tested for kinase inhibition .

What analytical workflows validate purity and identity in compliance with regulatory standards?

Q. Basic

- HPLC : Use C18 columns with UV detection (210–254 nm) and ≥95% purity thresholds.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Chiral HPLC : For enantiomeric excess determination (e.g., Chiralpak AD-H column) .

How can researchers address low yields in bromide substitution reactions (e.g., mesylate-to-bromide conversion)?

Advanced

Low yields may stem from poor leaving-group activation or solvent polarity mismatches. Optimize by:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Add KI or tetrabutylammonium bromide to facilitate bromide ion exchange.

- Temperature : Increase to 50–60°C to accelerate SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.